molecular formula C7H12Cl2NO4P B13795718 2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one

2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one

Cat. No.: B13795718
M. Wt: 276.05 g/mol
InChI Key: DOAYEPYJDLRAPX-UHFFFAOYSA-N
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Description

2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bis(2-chloroethyl)amino and dioxaphosphinanone groups, making it a versatile agent in synthetic and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one typically involves the reaction of diethanolamine with thionyl chloride in the presence of a solvent such as benzene. The reaction is carried out at low temperatures (0°C) to control the exothermic nature of the process. The mixture is then heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The final product is typically purified through recrystallization from solvents like acetone or methanol .

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce corresponding oxides .

Mechanism of Action

The mechanism of action of 2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one involves the formation of aziridinium ions through intramolecular displacement of chloride ions by the amine nitrogen. These aziridinium ions can then alkylate DNA, leading to the formation of interstrand cross-links, which inhibit DNA replication and transcription . This mechanism is particularly relevant in its potential use as a chemotherapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one is unique due to its specific dioxaphosphinanone structure, which imparts distinct chemical properties and reactivity compared to other nitrogen mustard compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C7H12Cl2NO4P

Molecular Weight

276.05 g/mol

IUPAC Name

2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-dioxaphosphinan-5-one

InChI

InChI=1S/C7H12Cl2NO4P/c8-1-3-10(4-2-9)15(12)13-5-7(11)6-14-15/h1-6H2

InChI Key

DOAYEPYJDLRAPX-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)COP(=O)(O1)N(CCCl)CCCl

Origin of Product

United States

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